molecular formula C9H13N3O3 B5357419 5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5357419
M. Wt: 211.22 g/mol
InChI Key: CDZVOQYQFSHZLN-UHFFFAOYSA-N
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Description

5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a chemical compound with a complex structure that belongs to the class of diazinane triones. This compound is characterized by its unique molecular configuration, which includes a butan-2-yl group attached to an amino-methylidene moiety, and a diazinane ring with three keto groups at positions 2, 4, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of butan-2-amine with a suitable diazinane trione precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amino-methylidene linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient mixing to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino-methylidene group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • 5-{[(2-PIPERAZIN-1-YL-ETHYLAMINO)-METHYLENE]-PYRIMIDINE-2,4,6-TRIONE

Uniqueness

5-{[(BUTAN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its specific butan-2-yl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

5-(butan-2-yliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-3-5(2)10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZVOQYQFSHZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=CC1=C(NC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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